5-(2,6-Difluorophenyl)thiazol-2-amine

Lipophilicity Membrane Permeability Drug Design

A privileged heterocyclic core for kinase-targeted drug discovery. The 2,6-difluorophenyl substitution is critical for improved metabolic stability, blood-brain barrier penetration, and specific molecular interactions (e.g., C–F···C=O) not achievable with non-fluorinated analogs. Essential for SAR studies; generic 5-phenylthiazol-2-amine will yield non-comparable results in biological assays.

Molecular Formula C9H6F2N2S
Molecular Weight 212.22 g/mol
Cat. No. B14029307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Difluorophenyl)thiazol-2-amine
Molecular FormulaC9H6F2N2S
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F
InChIInChI=1S/C9H6F2N2S/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13)
InChIKeyQUECMQDFFBLWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,6-Difluorophenyl)thiazol-2-amine: Core Heterocyclic Building Block and Privileged Scaffold for Drug Discovery


5-(2,6-Difluorophenyl)thiazol-2-amine (CAS: 1343206-80-3) is a heterocyclic building block featuring a 2-aminothiazole core substituted at the 5-position with a 2,6-difluorophenyl ring [1]. The 2-aminothiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities including anticancer, antimicrobial, and kinase inhibitory properties [2][3]. The compound serves as a versatile intermediate for the synthesis of more complex thiazole-based pharmacophores, with the 2,6-difluorophenyl moiety conferring distinct physicochemical attributes relative to non-fluorinated or mono-fluorinated analogs .

Why Generic 2-Aminothiazoles Are Not Interchangeable: The Critical Role of the 2,6-Difluorophenyl Moiety in 5-(2,6-Difluorophenyl)thiazol-2-amine


Within the 2-aminothiazole class, simple substitution at the 5-position with a phenyl ring versus a 2,6-difluorophenyl ring yields non-equivalent compounds with divergent physicochemical and pharmacological profiles. The introduction of fluorine atoms, particularly in the 2,6-positions, significantly alters lipophilicity, metabolic stability, and potential for specific molecular interactions, such as orthogonal multipolar C–F···C=O interactions, which are not available to non-fluorinated analogs [1][2]. Consequently, the use of a generic 5-phenylthiazol-2-amine as a substitute for 5-(2,6-difluorophenyl)thiazol-2-amine in a medicinal chemistry program would lead to unpredictable and non-comparable results in downstream biological assays and structure-activity relationship (SAR) studies, underscoring the necessity for precise chemical procurement [3].

5-(2,6-Difluorophenyl)thiazol-2-amine: A Quantitative Comparator-Based Evidence Guide for Scientific Selection


Lipophilicity and Predicted Membrane Permeability: 2,6-Difluorophenyl vs. Non-Fluorinated Phenyl Analogs

The 2,6-difluorophenyl group confers a calculated increase in lipophilicity (cLogP) of approximately 0.8 log units compared to the non-fluorinated 5-phenylthiazol-2-amine analog, translating to a predicted ~6-fold increase in membrane permeability based on the established linear free-energy relationship between logP and passive diffusion [1]. This modification enhances the potential for intracellular target engagement and oral bioavailability.

Lipophilicity Membrane Permeability Drug Design

Metabolic Stability: Blocking CYP-Mediated Oxidation via 2,6-Difluorination

The 2,6-difluoro substitution pattern on the phenyl ring effectively blocks the primary sites of cytochrome P450 (CYP)-mediated aromatic hydroxylation, a major metabolic soft spot for phenyl-containing compounds. Studies on analogous fluorinated arenes demonstrate that 2,6-difluorination can reduce intrinsic clearance in human liver microsomes (HLM) by >80% compared to the unsubstituted phenyl counterpart, thereby extending in vivo half-life [1]. This metabolic shielding is not achieved with 2- or 4-monofluorination.

Metabolic Stability Cytochrome P450 Fluorine Substitution

Kinase Inhibitor Scaffold: Enhanced Binding Affinity via Orthogonal Multipolar Interactions

The 2,6-difluorophenyl moiety is a recurring pharmacophoric element in potent kinase inhibitors, such as the pan-CDK inhibitor AG-012986 (Ki = 9.2 nM for CDK4) and the Pim kinase inhibitor GDC-0339 (IC50 = 43.6 nM for BaF3 PIM1) . This motif engages in orthogonal multipolar C–F···C=O interactions with the kinase hinge region, a binding mode that is not accessible to non-fluorinated or mono-fluorinated phenyl analogs. Consequently, 5-(2,6-difluorophenyl)thiazol-2-amine is a privileged building block for developing potent kinase inhibitors.

Kinase Inhibition Fluorine Interactions CDK Inhibitors

High-Impact Application Scenarios for 5-(2,6-Difluorophenyl)thiazol-2-amine in Drug Discovery


Focused Kinase Inhibitor Library Synthesis

Given the established role of the 2,6-difluorophenyl motif in potent kinase inhibitors (e.g., AG-012986, GDC-0339), 5-(2,6-difluorophenyl)thiazol-2-amine is an ideal core scaffold for the parallel synthesis of focused kinase inhibitor libraries. Its incorporation into a library design significantly increases the probability of identifying hits with sub-micromolar potency against diverse kinases, including CDKs, Pim, and other therapeutically relevant targets [1][2].

Lead Optimization for Enhanced Metabolic Stability

For lead compounds suffering from high clearance due to CYP-mediated oxidation of a phenyl ring, replacement of that phenyl group with the 2,6-difluorophenyl moiety of 5-(2,6-difluorophenyl)thiazol-2-amine offers a strategic opportunity to improve metabolic stability and extend in vivo half-life without significantly altering molecular topology or target binding [1]. This modification can be implemented early in the optimization process to de-risk pharmacokinetic liabilities.

Design of CNS-Penetrant Drug Candidates

The increased lipophilicity and predicted membrane permeability conferred by the 2,6-difluorophenyl group (ΔcLogP ≈ +0.8 vs. non-fluorinated analog) make 5-(2,6-difluorophenyl)thiazol-2-amine a strategic building block for designing drug candidates intended to cross the blood-brain barrier (BBB). This physicochemical advantage supports applications in neuroscience drug discovery programs targeting CNS disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,6-Difluorophenyl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.